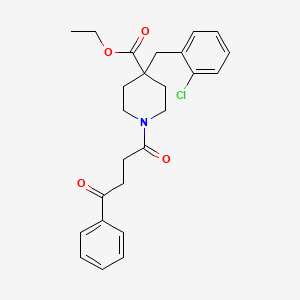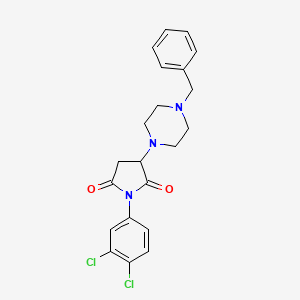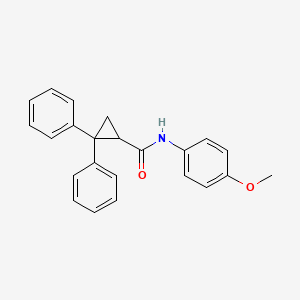![molecular formula C15H16N2O4 B5231773 N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. Additionally, it has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages and limitations for lab experiments. One advantage is its potential anticancer and anti-inflammatory properties, which make it a promising compound for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound for maximum efficacy. Furthermore, the potential use of this compound in combination with other drugs could also be explored to determine whether it has synergistic effects.
Synthesis Methods
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide is synthesized using a specific method. The synthesis involves the reaction of 2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxylic acid with allylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide has potential applications in various scientific research areas. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.
properties
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-8-16-15(18)13-9-21-14(17-13)10-20-12-6-4-11(19-2)5-7-12/h3-7,9H,1,8,10H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDCWHNOSJPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC(=CO2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)

![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)


![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5231767.png)